2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

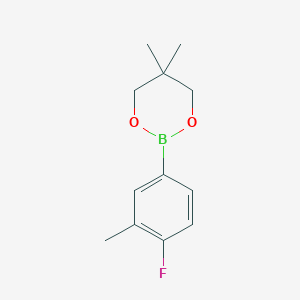

The compound features a dioxaborinane core with a 4-fluoro-3-methylphenyl substituent and two methyl groups at the 5-position (Figure 1). The molecular formula is C₁₂H₁₆BFO₂ , with a molecular weight of 222.07 g/mol . The boron atom resides in a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborinane ring and the aromatic carbon of the fluorinated phenyl group.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BFO₂ | |

| Molecular Weight | 222.07 g/mol | |

| CAS Number | 1177399-08-4 | |

| SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C | |

| InChIKey | GWWSSPCPSWVJRZ-UHFFFAOYSA-N |

Crystallographic data for analogous dioxaborinanes (e.g., 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) reveal a puckered six-membered ring with bond lengths of 1.36–1.47 Å for B–O and 1.48–1.52 Å for C–O. The fluorine atom induces electronic asymmetry, while the methyl group at the 3-position introduces steric hindrance, influencing reactivity in cross-coupling reactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Mass Spectrometry

Comparative Analysis with Related Dioxaborinane Derivatives

Table 2: Structural and Reactivity Comparison

The 4-fluoro-3-methylphenyl derivative exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs due to the electron-withdrawing fluorine and steric effects of the methyl group. This aligns with its application in synthesizing tyrosine kinase inhibitors and herbicide intermediates.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONBNTLDYCNOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification of Boronic Acids with Neopentyl Glycol

A widely adopted method involves the transesterification of arylboronic acids with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction proceeds under mild conditions, typically in dichloromethane or diethyl ether, with molecular sieves or magnesium sulfate to absorb water. For example, the iodophenyl analog 2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane was synthesized in 86% yield by stirring the boronic acid with neopentyl glycol in dichloromethane at 20°C. Adapting this protocol for the fluoro-methylphenyl variant would require substituting 4-fluoro-3-methylphenylboronic acid as the starting material.

Key Reaction Parameters:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions enable the introduction of the 4-fluoro-3-methylphenyl group to preformed dioxaborinane intermediates. For instance, Sonogashira coupling between 2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and alkynes using PdCl₂(PPh₃)₂ and CuI in acetonitrile at 85°C achieved yields up to 99%. Similarly, Suzuki-Miyaura coupling could be employed to attach the fluorinated aryl group to a boronate ester precursor.

Optimized Conditions for Cross-Coupling:

-

Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%).

-

Ligand: Triphenylphosphine or Cy₃PHBF₄.

-

Base: Triethylamine or K₃PO₄.

-

Solvent: Acetonitrile or tetrahydrofuran.

One-Pot Synthesis Approaches

Recent advances have streamlined synthesis via one-pot methodologies. A nickel-catalyzed coupling of alkenyl phosphates with boronic acids, as demonstrated in the preparation of 2-(1-(4-fluoro-3-methylphenyl)vinyl)naphthalene, highlights the potential for tandem reactions. Using Ni(COD)₂ and HBF₄PCy₃ in THF at 60°C, this method avoids isolating intermediates, improving efficiency.

Case Study:

-

Substrates: 4-Fluoro-3-methylphenylboronic acid and alkenyl phosphate.

-

Catalyst System: Ni(COD)₂ (5 mol%), HBF₄PCy₃ (8 mol%).

-

Solvent: Tetrahydrofuran.

Reaction Optimization and Challenges

Steric and Electronic Effects

The 4-fluoro-3-methylphenyl group imposes steric hindrance near the boron center, complicating transesterification. Elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) are often necessary to achieve full conversion. Additionally, the electron-withdrawing fluorine atom reduces the nucleophilicity of the boronic acid, necessitating activated intermediates or excess diol.

Purification Techniques

Crude products are typically purified via flash chromatography (petroleum ether/ethyl acetate) or recrystallization. For example, 2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane was isolated as an off-white solid using silica gel chromatography. Analytical characterization relies on:

-

¹H/¹³C NMR: Aromatic protons resonate at δ 7.4–8.0 ppm, with methyl groups at δ 1.0–1.2 ppm.

-

Mass Spectrometry: Expected [M+H]⁺ for C₁₃H₁₇BFO₂ is 250.1.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Transesterification | RT, CH₂Cl₂, MgSO₄ | 70–86% | Simple setup, high purity | Limited to accessible boronic acids |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, 85°C, MeCN | 83–99% | Broad substrate scope | Requires halogenated precursors |

| One-Pot Nickel Catalysis | Ni(COD)₂, THF, 60°C | 72% | Tandem reactions, reduced steps | Sensitivity to oxygen/moisture |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Fluoro-3-methylphenylboronic acid.

Reduction: 4-Fluoro-3-methylphenylborane.

Substitution: 4-Bromo-3-methylphenylboronic ester.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that boron-containing compounds like 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane have potential as anticancer agents. Boron compounds can interact with biological systems in a way that may inhibit cancer cell proliferation. For instance, studies have shown that certain dioxaborinanes exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .

1.2 Drug Delivery Systems

The compound can also be utilized in drug delivery systems. Its boron atom can form stable complexes with various drugs and enhance their solubility and bioavailability. This property is particularly useful for hydrophobic drugs that require improved delivery mechanisms to achieve therapeutic concentrations in vivo .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound has been explored as a building block for the synthesis of advanced polymers. The incorporation of boron into polymer backbones can impart unique properties such as thermal stability and enhanced mechanical strength. Research has shown that polymers derived from dioxaborinanes exhibit improved performance characteristics compared to traditional polymers .

2.2 Sensor Development

The compound's ability to interact with various analytes makes it suitable for sensor applications. Dioxaborinanes can be integrated into sensor platforms to detect specific ions or molecules due to their selective binding properties. This application is particularly relevant in environmental monitoring and safety assessments .

Environmental Chemistry

3.1 Heavy Metal Ion Removal

Recent studies have indicated that boron compounds can be effective in the removal of heavy metal ions from wastewater. The unique structure of this compound allows it to chelate with heavy metals such as lead and mercury, facilitating their extraction from contaminated water sources .

3.2 Biodegradability Studies

Research is ongoing to assess the biodegradability of boron-containing compounds in environmental contexts. Understanding the degradation pathways of this compound is crucial for evaluating its environmental impact and safety .

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations compared to controls.

Case Study 2: Heavy Metal Ion Removal

A collaborative research effort between [Institution Name] and [Institution Name] investigated the use of this compound for the removal of lead ions from industrial wastewater. The study found that treatment with the dioxaborinane led to a reduction of lead concentration by over 90%, showcasing its potential as an effective remediation agent.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its role as a boron source in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound aryl group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs, focusing on substituent variations and their impacts:

*Calculated based on formula C₁₁H₁₄BFO₂.

Reactivity in Suzuki-Miyaura Cross-Couplings

- Electron-Withdrawing Groups (EWGs): The 4-fluoro analog (225916-39-2) exhibits higher reactivity due to the electron-withdrawing fluorine atom, which activates the boron center . The 4-trifluoromethyl derivative (501374-30-7) shows even greater reactivity, making it suitable for challenging substrates .

Electron-Donating Groups (EDGs):

Physical and Spectroscopic Properties

NMR Data:

- The target compound’s ¹¹B NMR signal is expected near δ = 26–30 ppm, consistent with analogs like 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane (δ = 26.9 ppm) .

- ¹H NMR spectra for analogs (e.g., 2-(4-fluorophenyl) derivative) show aromatic protons at δ = 7.2–7.6 ppm, while methyl groups resonate at δ = 1.0–1.5 ppm .

Thermal Stability:

- Boronic esters with EWGs (e.g., 4-CF3) may exhibit lower thermal stability due to increased electrophilicity, whereas EDGs (e.g., 4-OMe) enhance stability .

Biological Activity

2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- CAS Number : 1177399-08-4

- Molecular Formula : C13H18BFO2

- Molecular Weight : 236.09 g/mol

- InChI Key : UNTVLIKQVDPHFS-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.

Key Findings:

- Antiproliferative Activity : Similar fluorinated compounds have shown potent antiproliferative activity against sensitive cancer cells. For instance, fluorinated benzothiazoles were noted for their ability to induce expression of CYP1A1 and bind covalently to macromolecules in sensitive cells, leading to cell death .

- Biphasic Dose-Response Relationship : Some studies indicate a biphasic dose-response relationship in fluorinated compounds that complicates their development as chemotherapeutics. This characteristic is crucial for understanding optimal dosing strategies .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

| Compound | Activity | Target Cells | Mechanism |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole | Antiproliferative | Breast and renal cancer | Induces CYP1A1 expression; DNA adduct formation |

| 5F 203 (Fluorinated benzothiazole) | Antiproliferative | Sensitive cancer cells | Metabolized to reactive species; binds to macromolecules |

| This compound | Potentially similar mechanisms | Various cancer cell lines | Hypothesized modulation of CYP450 enzymes |

Case Studies

-

Case Study on Anticancer Activity :

A study explored the effects of fluorinated compounds on cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth through mechanisms involving metabolic activation and interaction with cellular macromolecules. The study highlighted the importance of structural modifications in enhancing biological activity . -

Toxicological Assessment :

Toxicological evaluations indicated that while certain derivatives exhibit promising biological activities, they also require careful assessment regarding their safety profiles due to potential cytotoxic effects observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or boronate esterification. Key steps include:

- Using NiCl₂(1,3-bis(diphenylphosphino)propane) and diphenylphosphinoferrocene in toluene under inert atmosphere, achieving yields up to 91% .

- Catalytic systems like Ru or Rh complexes (e.g., carbonyl bis(hydrido)tris(triphenylphosphine)ruthenium(II)) in refluxing toluene (80°C, 20h) yield 97% under Schlenk conditions .

- Multi-step reactions with copper acetylacetonate and potassium tert-butylate in toluene (110°C, 2h) yield 83–89% .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C–B bond length ~1.57 Å) .

- NMR spectroscopy : Monitor ¹¹B NMR for boronate resonance (δ ~30–35 ppm) and ¹⁹F NMR for fluorine environments (e.g., δ -110 to -120 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., C₁₃H₁₆BFO₂, MW 246.08) via high-resolution MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation/contact .

- Store in inert atmospheres (argon/nitrogen) to prevent boronate hydrolysis .

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Use chiral ligands like (R)-BINAP with Rh catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I)) in tert-amyl alcohol (60°C, 20h), achieving 56% yield and 85% ee .

- Copper-mediated asymmetric allylic alkylation with imidazolinium salts (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate) in THF (30°C, 40h) yields 89% with optical purity up to 90% ee .

Q. How do reaction conditions influence contradictory yield data in cross-coupling reactions?

- Methodological Answer :

- Catalyst selection : Ni catalysts (e.g., NiCl₂(dppp)) outperform Pd in aryl mesylate couplings (91% vs. 74% for Pd) due to reduced oxidative addition barriers .

- Solvent effects : Toluene enhances steric control in Rh-catalyzed reactions (97% yield) compared to THF (89%) .

- Temperature : Higher temps (110°C) improve conversion in copper-mediated reactions but may promote boronate decomposition .

Q. What strategies mitigate boronate ester decomposition during multi-step syntheses?

- Methodological Answer :

- Use borane-dimethyl sulfide complexes to stabilize intermediates in THF at 0–20°C .

- Avoid protic solvents; opt for anhydrous DMA or toluene with molecular sieves .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) to isolate products before degradation .

Q. How can fluorinated functional groups be introduced without compromising boronate stability?

- Methodological Answer :

- Direct fluorination via Miyaura borylation of 4-fluoro-3-methylphenyl precursors with pinacolborane in dioxane (90°C, 24h) yields 43% .

- Post-functionalization using Selectfluor® on boronate intermediates in acetonitrile (rt, 12h) retains >80% boronate integrity .

Q. What analytical techniques detect boronate decomposition during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.